molecular formula C12H14O B2431030 ((Cyclopent-3-EN-1-yloxy)methyl)benzene CAS No. 37005-79-1

((Cyclopent-3-EN-1-yloxy)methyl)benzene

Cat. No.: B2431030
CAS No.: 37005-79-1
M. Wt: 174.243
InChI Key: ZLSJNMIPGGUJDC-UHFFFAOYSA-N
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Description

((Cyclopent-3-EN-1-yloxy)methyl)benzene: is an organic compound with the molecular formula C12H14O It is characterized by a cyclopentene ring attached to a benzene ring through a methylene bridge

Scientific Research Applications

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving cyclopentene derivatives.

Medicine: Research into ((Cyclopent-3-EN-1-yloxy)methyl)benzene includes its potential use as a precursor for drug development, particularly in designing molecules with specific biological activities.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Safety and Hazards

The safety data sheet for ((Cyclopent-3-EN-1-yloxy)methyl)benzene indicates that it has a signal word of "Warning" . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statement is H302 (Harmful if swallowed) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((Cyclopent-3-EN-1-yloxy)methyl)benzene typically involves the reaction of cyclopent-3-en-1-ol with benzyl bromide in the presence of a base. One common method is as follows:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: ((Cyclopent-3-EN-1-yloxy)methyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products:

    Oxidation: Formation of cyclopent-3-en-1-one or benzoic acid derivatives.

    Reduction: Formation of ((Cyclopent-3-EN-1-yloxy)methyl)cyclopentane.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Mechanism of Action

The mechanism by which ((Cyclopent-3-EN-1-yloxy)methyl)benzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The exact molecular targets and pathways involved would vary based on the context of its use, such as in drug development or biochemical studies .

Comparison with Similar Compounds

    Cyclopent-3-en-1-ol: A precursor in the synthesis of ((Cyclopent-3-EN-1-yloxy)methyl)benzene.

    Benzyl bromide: Used in the synthesis process as a reactant.

    Cyclopent-3-en-1-one: An oxidation product of this compound.

Uniqueness: this compound is unique due to its combination of a cyclopentene ring and a benzene ring, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

cyclopent-3-en-1-yloxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12/h1-7,12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSJNMIPGGUJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a cooled solution of cyclopent-3-enol (30.40 g, 0.36 mol) in THF (300 mL) at 0° C. was added NaH (18.82 g, 0.47 mol, 60% in mineral oil). After effervescence had ceased, benzyl bromide (80.45 g, 0.47 mol) was added dropwise at 0° C. over a 45 min period. The reaction mixture was allowed to warm to RT over a 6 h period. Excess NaH was quenched with MeOH (120 mL) at a temperature below 5° C. The mixture was warmed to RT, diluted with H2O, and the two layers were separated. The aqueous layer was extracted with EtOAc. The organic layers were combined, concentrated, and purified by column chromatography eluting with petroleum ether and EtOAc (PE/EA=40/1 to 30/1) to give the title compound as an oil (45.28 g, 72%). 1H NMR (400 MHz, CDCl3) δ ppm 2.38-2.41 (m, 2 H), 2.49-2.54 (m, 2 H), 4.20-4.24 (m, 1 H), 4.42 (s, 2 H), 5.62 (s, 2 H), 7.17-7.28 (m, 5 H).
Quantity
30.4 g
Type
reactant
Reaction Step One
Name
Quantity
18.82 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
80.45 g
Type
reactant
Reaction Step Two
Yield
72%

Synthesis routes and methods II

Procedure details

To a solution of cyclopent-3-en-1-ol [cf. J. Org. Chem., 32, 4138 (1967)] (7.00 g) and benzyl bromide (10.5 ml) in dimethylformamide (35 ml) is added gradually 60% sodium hydride (in oil) (3.68 g) with stirring under ice-cooling, and the mixture is stirred at room temperature for 1.5 hour. The reaction mixture is diluted with ethyl acetate and washed with water six times. The ethyl acetate solution thus obtained is dried over anhydrous magnesium sulfate, evaporated to dryness under reduced pressure, and then purified by medium pressure liquid column chromatography (eluent; n-hexane, n-hexane:ethyl acetate--50:1, v/v) to give 4-benzyloxycyclopent-1-ene (11.22 g) as an oily substance.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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